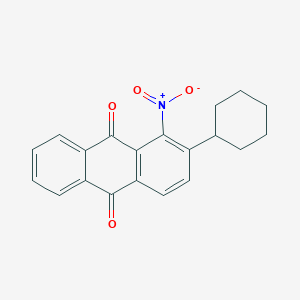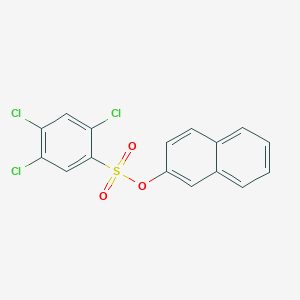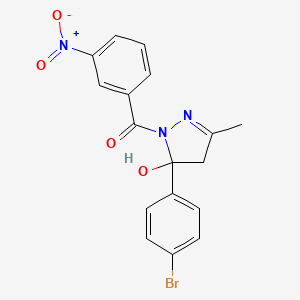
2-cyclohexyl-1-nitroanthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-1-nitroanthra-9,10-quinone, also known as NCAQ, is an organic compound that has been widely studied for its potential use in various scientific research applications. NCAQ belongs to the family of anthraquinone derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-cyclohexyl-1-nitroanthra-9,10-quinone is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) in cells. ROS are known to play a role in various cellular processes, including cell signaling, gene expression, and cell death. 2-cyclohexyl-1-nitroanthra-9,10-quinone has been found to induce apoptosis (programmed cell death) in cancer cells by increasing ROS levels and disrupting mitochondrial function.
Biochemical and Physiological Effects
2-cyclohexyl-1-nitroanthra-9,10-quinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-cyclohexyl-1-nitroanthra-9,10-quinone has also been found to have antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. In addition, 2-cyclohexyl-1-nitroanthra-9,10-quinone has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclohexyl-1-nitroanthra-9,10-quinone in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. Another advantage is its fluorescent properties, which make it useful for cellular imaging studies. However, one limitation of using 2-cyclohexyl-1-nitroanthra-9,10-quinone is its potential toxicity, which can vary depending on the concentration used and the cell type tested.
Zukünftige Richtungen
There are several future directions for research on 2-cyclohexyl-1-nitroanthra-9,10-quinone. One area of interest is the development of 2-cyclohexyl-1-nitroanthra-9,10-quinone-based anticancer drugs. Another area of interest is the use of 2-cyclohexyl-1-nitroanthra-9,10-quinone as a fluorescent probe for cellular imaging studies. Further studies are also needed to better understand the mechanism of action of 2-cyclohexyl-1-nitroanthra-9,10-quinone and its potential toxicity in different cell types.
Synthesemethoden
The synthesis of 2-cyclohexyl-1-nitroanthra-9,10-quinone involves a multi-step process that starts with the reaction of 2-cyclohexyl-1,4-naphthoquinone with nitric acid to produce the corresponding nitro derivative. This is followed by the reduction of the nitro group using a reducing agent such as zinc dust or iron powder to yield 2-cyclohexyl-1-nitroanthra-9,10-quinone. The final product is then purified using column chromatography to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-1-nitroanthra-9,10-quinone has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-cyclohexyl-1-nitroanthra-9,10-quinone has also been investigated for its potential use as a fluorescent probe in cellular imaging studies.
Eigenschaften
IUPAC Name |
2-cyclohexyl-1-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19-14-8-4-5-9-15(14)20(23)17-16(19)11-10-13(18(17)21(24)25)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDYBZSIYXYQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-nitroanthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4883443.png)

![5-bromo-2-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4883452.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)


![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)


![7-[(2-bromobenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4883533.png)
![3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)